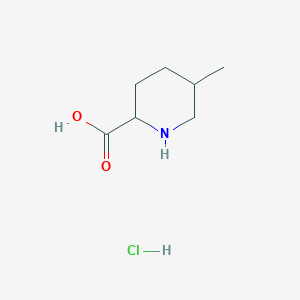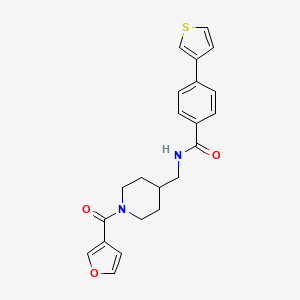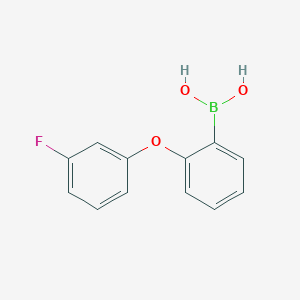
2-(3-Fluorophenoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Fluorophenoxy)phenylboronic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10BFO3 .
Molecular Structure Analysis
The molecular weight of “2-(3-Fluorophenoxy)phenylboronic acid” is 232.02 . The molecular formula is C12H10BFO3 . The structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Fluorophenoxy)phenylboronic acid” include a molecular weight of 232.02 and a molecular formula of C12H10BFO3 . The density is predicted to be 1.30±0.1 g/cm3, and the boiling point is predicted to be 365.8±52.0 °C .Applications De Recherche Scientifique
Antifungal Activity
2-Formylphenylboronic acid and its isomeric fluoro derivatives, closely related to 2-(3-Fluorophenoxy)phenylboronic acid, have shown significant antifungal activities against strains like Aspergillus, Fusarium, Penicillium, and Candida. The antifungal potency of these compounds, evaluated through agar diffusion tests and minimum inhibitory concentrations (MICs), highlights their potential in developing new antifungal agents. The tautomeric equilibrium and the position of the fluorine substituent are crucial for their antifungal effectiveness, suggesting that modifications in the fluorophenylboronic acids could lead to compounds with enhanced biological activities (Borys et al., 2019).
Experimental Oncology
Phenylboronic acid and benzoxaborole derivatives, including those with fluoro substituents, have been investigated for their antiproliferative potential in cancer research. These compounds, particularly 2-Fluoro-6-formylphenylboronic acid, exhibited strong cell cycle arrest and induced apoptosis in A2780 ovarian cancer cells. Their specific action on the cell cycle and proapoptotic properties position them as promising candidates for anticancer drug development, underscoring the therapeutic potential of fluorophenylboronic acids in oncology (Psurski et al., 2018).
Non-covalent Protein Labeling
Phenylboronic acids (PBA), including those with fluorophenyl groups, can form stable complexes with amino phenolic N,O-ligands. These complexes have been utilized for non-covalent protein fluorescence labeling, where the complexation enhances the fluorescence of the ligand and increases its affinity to proteins like bovine serum albumin. This application demonstrates the potential of fluorophenylboronic acids in biochemical research for protein labeling and bioconjugation, facilitating studies on protein dynamics and interactions (Martínez-Aguirre et al., 2021).
Glucose Sensing
The sensitivity and selectivity of fluorophenylboronic acids towards glucose have been exploited in the development of fluorescent glucose sensors. These compounds can form complexes with glucose, leading to fluorescence modulation that is highly selective for glucose over other saccharides. This specificity makes fluorophenylboronic acids valuable in the development of non-invasive glucose monitoring technologies, with potential applications in diabetes management (Huang et al., 2013).
Propriétés
IUPAC Name |
[2-(3-fluorophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIOTHEMHPDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC(=CC=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenoxy)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

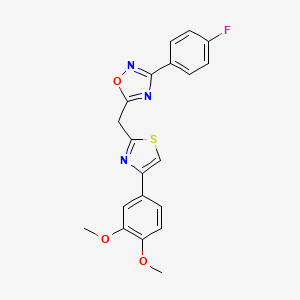
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
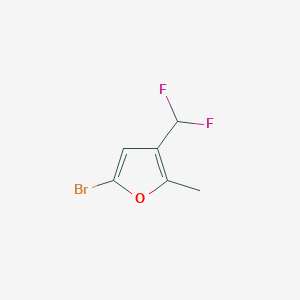
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)
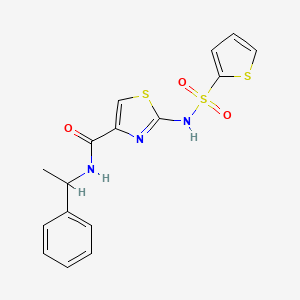
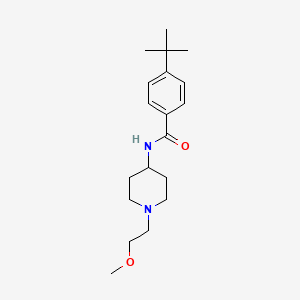
![3,5-dimethyl-1-phenyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2913592.png)

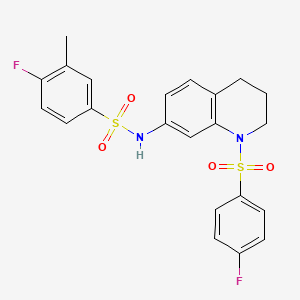
![2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2913600.png)
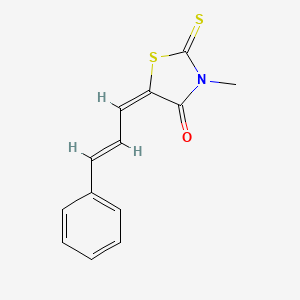
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2913605.png)
